molecular formula C14H20N2O6 B13395922 Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate CAS No. 3275-73-8

Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B13395922
CAS No.: 3275-73-8
M. Wt: 312.32 g/mol
InChI Key: QLDPCHZQQIASHX-MSDAVRDESA-N
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Description

Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a subject of interest in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps. One common method starts with the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate. This intermediate is then converted to diethyl (2R,3R)-2,3-epoxysuccinate, followed by nucleophilic cleavage of the epoxide by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield dihydroxylated products .

Scientific Research Applications

Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Shares the pyridine and pyrrolidine rings but differs in the substituents on the rings.

    Anabasine: Another alkaloid with a similar structure but different biological activity.

Uniqueness

Pyridine, 3-((2S)-1-methyl-2-pyrrolidinyl)-, (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry and the presence of the dihydroxybutanedioate moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

3275-73-8

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m00/s1

InChI Key

QLDPCHZQQIASHX-MSDAVRDESA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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